

Butonitazene Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: Butonitazene

Cat. No.: B3025780

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and solubility of **Butonitazene** hydrochloride. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data presentation, detailed experimental context, and visual representation of relevant biological pathways.

Physicochemical Properties

Butonitazene, a potent synthetic opioid, belongs to the benzimidazole class of compounds.^[1]
^[2] Its hydrochloride salt is the common form available for research and analytical purposes.^[3]
The fundamental physicochemical characteristics of **Butonitazene** hydrochloride are summarized below.

Table 1: Physicochemical Properties of **Butonitazene** and its Hydrochloride Salt

Property	Value	Source(s)
Chemical Name	2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine hydrochloride	[4]
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₃ · HCl	[5]
Molecular Weight	424.5 g/mol (free base) 461.00 g/mol (hydrochloride)	[4][6][7],[5]
Appearance	Crystalline solid, White or yellow-brown powder	[3][6][8]
Melting Point	154–156 °C (hydrochloride)	[3]
Boiling Point	No information available	[3]
pKa	No information available	
logP	No information available	

Solubility Profile

The solubility of **Butonitazene** hydrochloride has been determined in several common organic solvents. However, definitive data on its aqueous solubility remains limited.

Table 2: Solubility of **Butonitazene** Hydrochloride

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	20 mg/mL	[3] [6]
Dimethylformamide (DMF)	25 mg/mL	[3] [6]
Ethanol	10 mg/mL	[3] [6]
Methanol	A certified reference material is available as a 1 mg/mL solution.	[5]
Water	No definitive data available. A related compound, isotonitazene, is predicted to be slightly soluble (1.0 g/L).	[3] [9] [10]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[3] [6]

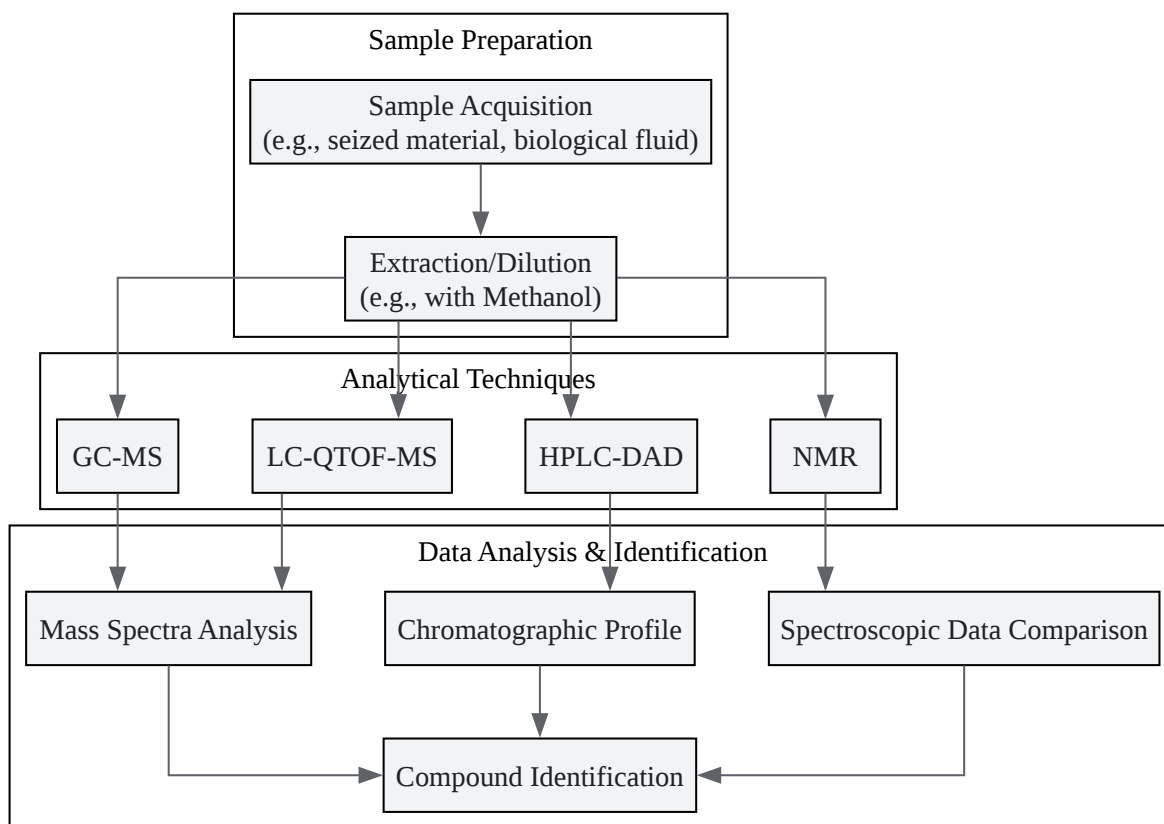
Experimental Methodologies

The characterization and identification of **Butonitazene** in forensic and research settings rely on sophisticated analytical techniques. While specific protocols for determining each physicochemical property are not extensively detailed in the public domain, the following methods are cited for its analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of **Butonitazene**. Standard samples are typically diluted in methanol for analysis.[\[7\]](#)
- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): A high-resolution mass spectrometry technique used for the accurate mass determination and structural elucidation of **Butonitazene** and its metabolites.[\[7\]](#)[\[11\]](#)[\[12\]](#)
- High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Employed for the separation and quantification of **Butonitazene**, with detection based on its UV absorbance.[\[3\]](#)[\[13\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for the definitive structural characterization of the molecule.[3]

A general workflow for the analytical identification of **Butonitazene** is depicted below.



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General analytical workflow for **Butonitazene** identification.

Signaling and Metabolic Pathways

Butonitazene exerts its potent opioid effects primarily through its interaction with the μ -opioid receptor (MOR).

4.1. μ -Opioid Receptor Signaling

As a μ -opioid receptor agonist, **Butonitazene** activates intracellular signaling cascades.[3][8] The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. Additionally, activation of the μ -opioid receptor by **Butonitazene** involves interaction with β -arrestin-2, which can mediate both receptor desensitization and downstream signaling events, potentially contributing to the adverse effects of the drug.[3]

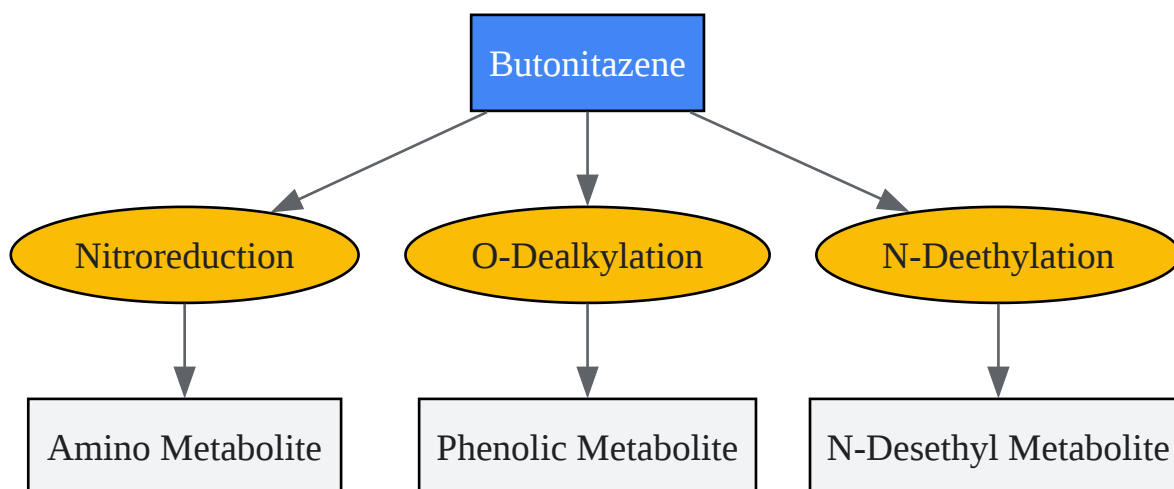


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Simplified μ -opioid receptor signaling by **Butonitazene**.

4.2. Putative Metabolic Pathway

The biotransformation of **Butonitazene** is a critical aspect of its pharmacology and toxicology. A putative metabolic pathway has been proposed, highlighting several key enzymatic reactions.



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Putative metabolic pathways of **Butonitazene**.

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